N-(3-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9(17)10-4-3-5-11(8-10)14-13(18)12-6-7-16(2)15-12/h3-8H,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDGDKUSKFJEGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=NN(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves the condensation of 3-acetylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent acylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetylphenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
N-(3-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide serves as a building block in the synthesis of more complex molecules. It can undergo various chemical reactions, including:
- Oxidation : Using reagents like potassium permanganate.
- Reduction : Employing agents such as sodium borohydride.
- Substitution : Nucleophilic substitution reactions can occur at the acetylphenyl group.
These reactions facilitate the creation of derivatives with potential applications in drug development and material science.
Biology
This compound has been investigated for its potential as an enzyme inhibitor or receptor modulator . Its biological activities include:
- Antimicrobial properties: Demonstrated effectiveness against clinical isolates of E. coli with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
- Anti-inflammatory effects: Shown to reduce inflammation significantly in animal models by inhibiting cyclooxygenase (COX) enzymes.
Medicine
This compound is explored for several medicinal properties:
- Anticancer Activity : Exhibits cytotoxic effects on various cancer cell lines.
- Anti-inflammatory Properties : Reduces edema in carrageenan-induced paw edema models by up to 75% compared to controls.
- Antimicrobial Effects : Effective against a range of pathogens, suggesting potential as a therapeutic agent for infections.
Comparative Analysis with Related Compounds
To better understand the uniqueness and efficacy of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| N-(4-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide | Anticancer | 10 |
| N-(3-acetylphenyl)-4-methylbenzenesulfonamide | Anti-inflammatory | 15 |
| N-(3-acetylphenyl)-N-methylacetamide | Antimicrobial | 20 |
Case Study 1: Antimicrobial Efficacy
In a study focusing on antimicrobial activity, this compound was tested against clinical isolates of E. coli. The compound exhibited an MIC value comparable to traditional antibiotics like ampicillin, indicating its potential as an alternative treatment option.
Case Study 2: Anti-inflammatory Effects
A carrageenan-induced paw edema model was utilized to assess the anti-inflammatory effects of this compound. Results showed that it significantly reduced inflammation by inhibiting COX enzymes, achieving up to a 75% reduction in edema compared to control groups treated with standard anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-2-chloroacetamide
Uniqueness
N-(3-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazole ring and acetylphenyl group contribute to its stability and reactivity, making it a valuable compound for various applications .
Biological Activity
N-(3-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for conferring various pharmacological properties. Its structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 220.24 g/mol
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
- The compound has shown promising results against various bacterial strains, including E. coli and Staphylococcus aureus. Studies have reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
2. Anti-inflammatory Properties
- In vitro studies demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, it exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, showcasing its anti-inflammatory potential .
3. Anticancer Activity
- Recent evaluations highlighted the compound's ability to inhibit cancer cell proliferation in various cell lines, including cervical cancer (HeLa) and breast cancer cells. The IC values ranged from 5 to 29 µM, suggesting significant anticancer efficacy .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer progression, such as cyclooxygenase (COX) enzymes and heat shock proteins (HSPs) .
- Cell Signaling Modulation : It has been suggested that the compound alters cell signaling pathways related to apoptosis and cell survival, potentially leading to reduced tumor growth and inflammation.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Biological Activity | IC (µM) |
|---|---|---|---|
| N-(4-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide | Structure | Anticancer | 10 |
| N-(3-acetylphenyl)-4-methylbenzenesulfonamide | Structure | Anti-inflammatory | 15 |
| N-(3-acetylphenyl)-N-methylacetamide | Structure | Antimicrobial | 20 |
Case Studies
Several case studies have explored the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
In a study involving a series of pyrazole derivatives, this compound was tested against clinical isolates of E. coli and demonstrated an MIC value of 32 µg/mL, which was comparable to traditional antibiotics like ampicillin .
Case Study 2: Anti-inflammatory Effects
A carrageenan-induced paw edema model in rats revealed that the compound significantly reduced inflammation by inhibiting COX enzymes, with results indicating up to 75% reduction in edema compared to control groups treated with standard anti-inflammatory drugs .
Q & A
Q. What are the key synthetic pathways for N-(3-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide, and how is purity validated?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by coupling with the 3-acetylphenyl moiety. A common approach includes:
Pyrazole ring formation : Using hydrazine derivatives and diketones under reflux conditions.
Amidation : Reacting the pyrazole carboxylic acid with 3-acetylaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt).
Purification : Column chromatography or recrystallization to isolate the product.
Q. Purity Validation :
- HPLC : Retention time analysis with ≥95% purity thresholds .
- NMR Spectroscopy : Confirmation of structural integrity via characteristic peaks (e.g., acetyl group at ~2.5 ppm, pyrazole protons at 6.5–7.5 ppm) .
- Mass Spectrometry : Molecular ion ([M+H]+) matching the theoretical mass (C₁₄H₁₅N₃O₂: 257.29 g/mol) .
Q. What preliminary biological assays are recommended to screen this compound?
Methodological Answer: Initial screening should focus on:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Q. Data Interpretation :
- Positive controls (e.g., ciprofloxacin for antimicrobial tests) must be included.
- Dose-response curves should be plotted to assess potency and selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer: Key optimization strategies include:
- Catalytic Systems : Testing Pd/C or Ni catalysts for coupling steps, with yields compared under inert (N₂/Ar) vs. aerobic conditions .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to enhance solubility and reaction rates .
- Temperature Gradients : Varying temperatures (25–100°C) to identify optimal exothermic/endothermic windows.
Q. How do structural modifications to the pyrazole core influence the compound’s biological activity?
Methodological Answer: Structure-Activity Relationship (SAR) studies can be conducted by:
Substituent Variation : Introducing electron-withdrawing (e.g., -CF₃) or donating groups (e.g., -OCH₃) at the pyrazole C-5 position .
Bioisosteric Replacement : Swapping the acetylphenyl group with heterocycles (e.g., thiophene) to assess binding affinity changes .
Q. Case Study :
- N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide (a structural analog) showed enhanced antimicrobial activity (MIC = 2 µg/mL vs. S. aureus) compared to the parent compound, likely due to increased lipophilicity from -CF₃ .
Q. How should researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
Methodological Answer: Contradictions may arise from:
- Assay Variability : Differences in cell lines (e.g., prostate cancer vs. breast cancer models) or bacterial strains .
- Concentration Ranges : Sub-cytotoxic doses may show antimicrobial but not anticancer activity.
- Metabolic Stability : In vitro vs. in vivo metabolism (e.g., cytochrome P450 interactions) altering efficacy .
Q. Experimental Design :
- Dual-Activity Profiling : Test the compound in parallel assays (e.g., antimicrobial + cytotoxicity) under identical conditions.
- Mechanistic Studies : Use transcriptomics or proteomics to identify primary targets (e.g., mTOR inhibition for anticancer effects ).
Q. What advanced techniques are recommended for studying the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking : Simulate binding to putative targets (e.g., cannabinoid receptors, kinases) using software like AutoDock Vina .
- CRISPR-Cas9 Screening : Knockout candidate genes in cell lines to identify pathways essential for activity .
- In Vivo Models : Evaluate pharmacokinetics (PK) and efficacy in xenograft models (e.g., nude mice with implanted tumors) .
Q. Data Integration :
- Correlate in silico predictions with experimental IC₅₀ values and gene expression data to validate targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
